3-Amino-4-hydroxybenzonitrile
Overview
Description
3-Amino-4-hydroxybenzonitrile is a chemical compound that has been the subject of various scientific studies due to its interesting chemical and physical properties. It serves as a precursor in the synthesis of a wide range of derivatives with potential applications in different fields, excluding drug use and dosage-related aspects.
Synthesis Analysis
The synthesis of 3-Amino-4-hydroxybenzonitrile and its derivatives often involves halogenation, Sandmeyer reactions, acylation, and reactions with N,N-disubstituted carbamyl chlorides among others. Schmidt (1987) describes the synthesis of new derivatives through these methods, highlighting the versatility of this compound as a synthetic intermediate (Schmidt, 1987).
Molecular Structure Analysis
The molecular structure of aminobenzonitriles, including 3-Amino-4-hydroxybenzonitrile, has been analyzed through X-ray crystallography and other spectroscopic methods. Druzhinin et al. (2008) found that the amino groups in such molecules can be strongly twisted, affecting their absorption and electronic properties (Druzhinin et al., 2008).
Chemical Reactions and Properties
3-Amino-4-hydroxybenzonitrile undergoes various chemical reactions, including coupling reactions and condensation processes, to yield a wide range of functionalized compounds. Xu et al. (2013) reported on the synthesis of substituted 3-aminoindazoles through a CuBr-catalyzed coupling/condensation cascade process starting from 2-bromobenzonitriles (Xu et al., 2013).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, of 3-Amino-4-hydroxybenzonitrile derivatives have been examined. Britton (2006) studied the crystal packing and solvate formation of 3,5-dihalo-4-hydroxybenzonitriles, revealing insights into their structural characteristics (Britton, 2006).
Chemical Properties Analysis
The chemical properties of 3-Amino-4-hydroxybenzonitrile, including its reactivity and interaction with other chemicals, are of significant interest. Studies such as those by Meller et al. (1974) have explored the reactions of aminobenzonitriles with halogenoboranes, demonstrating the compound's versatility in organic synthesis (Meller et al., 1974).
Scientific Research Applications
Synthesis and Application in Chemistry :
- Used in the synthesis of new bifunctional amidination reagents, which have applications in protein modification without significantly reducing enzyme activities (Müller & Pfleiderer, 1978).
- Applied in the synthesis of compounds like Iron(II)-Cyclopentadienyl, which shows activity against cancer cells (Pilon et al., 2020).
- Utilized in synthesizing corrosion inhibitors for mild steel (Verma, Quraishi, & Singh, 2015).
Biological and Pharmacological Research :
- Studied for its herbicide resistance when expressed in transgenic plants, as a nitrilase from Klebsiella ozaenae can convert bromoxynil (a derivative of benzonitrile) into a less toxic metabolite (Stalker, Mcbride, & Malyj, 1988).
- Investigated for its potential in synthesizing biologically active compounds, as seen in the study of Cr(III) complexes with 2-aminobenzonitrile showing antimicrobial and antioxidant activities (Govindharaju et al., 2019).
Environmental Impact and Metabolism :
- Analyzed for its transformation under various environmental conditions, such as the biotransformation of bromoxynil under denitrifying, Fe(III)-reducing, sulfidogenic, and methanogenic conditions (Knight, Berman, & Häggblom, 2003).
- Explored for its metabolism in plants and microorganisms, like the metabolism of the herbicide bromoxynil in Klebsiella pneumoniae (Mcbride, Kenny, & Stalker, 1986).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that benzonitrile derivatives are versatile chemicals that play key roles in the synthesis of various compounds such as benzoic acid, benzylamine, benzamide, pesticides, and dyes .
Mode of Action
It’s known that benzonitrile derivatives can undergo various chemical reactions, including oxidation . The compound’s interaction with its targets and the resulting changes would depend on the specific biochemical context.
Biochemical Pathways
It’s known that benzonitrile derivatives can be involved in various chemical reactions, including oxidation . The downstream effects of these reactions would depend on the specific biochemical context.
Pharmacokinetics
It’s known that the compound is a white crystalline solid , which suggests that it might have good bioavailability due to its solid state
Result of Action
It’s known that benzonitrile derivatives can be involved in various chemical reactions, including oxidation . The effects of these reactions at the molecular and cellular level would depend on the specific biochemical context.
properties
IUPAC Name |
3-amino-4-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-4-5-1-2-7(10)6(9)3-5/h1-3,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWCASRNRWXXSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90297205 | |
Record name | 3-amino-4-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90297205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14543-43-2 | |
Record name | 14543-43-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114712 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-amino-4-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90297205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-4-hydroxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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